molecular formula C17H18N4O4 B2386611 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034281-15-5

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2386611
CAS No.: 2034281-15-5
M. Wt: 342.355
InChI Key: HONNLXDWDNTTFU-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyrimidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved can vary, but they often include enzymes, receptors, and DNA/RNA interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxybenzyl)-1,2,4-oxadiazole: Lacks the pyrimidine ring, which may affect its biological activity.

    5-(2-Methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the benzyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is unique due to the presence of both the dimethoxybenzyl and methoxypyrimidinyl groups, which can confer distinct chemical and biological properties. These structural features may enhance its potential as a therapeutic agent or a chemical intermediate.

Biological Activity

3-(3,4-Dimethoxybenzyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic organic compound classified under oxadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O4C_{17}H_{18}N_{4}O_{4} with a molecular weight of 342.35 g/mol. Its IUPAC name is 3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole .

Structural Features

FeatureDescription
Oxadiazole Ring Contains nitrogen and oxygen heteroatoms
Dimethoxybenzyl Group Enhances lipophilicity and potential binding
Methoxypyrimidinyl Group May contribute to specific biological interactions

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways.
  • Interference with DNA/RNA Function: It could disrupt nucleic acid synthesis or function.
  • Apoptosis Induction: Evidence suggests that it may trigger apoptotic pathways in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Assays: In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values in the micromolar range, indicating effective growth inhibition .
  • Mechanisms of Cell Death: Investigations using Annexin V staining and caspase activation assays revealed that the compound induces apoptosis through caspase-mediated pathways and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate:

  • Bactericidal Effects: It shows promising activity against Gram-positive bacteria such as Staphylococcus spp., suggesting potential applications in treating bacterial infections .

Comparative Studies

Comparative studies with similar compounds have been conducted to evaluate the unique biological activity of this compound:

CompoundBiological ActivityIC50 (µM)
This compoundAnticancer~19.56
1,2,4-Oxadiazole DerivativesVaries (lower potency)Varies
DoxorubicinEstablished chemotherapeutic agent~0.15

Study on Anticancer Properties

A study published in 2022 synthesized a series of oxadiazole derivatives including our compound and evaluated their cytotoxicity against multiple cancer cell lines. The findings indicated that the compound exhibited significant growth inhibition in HT-1080 cells with an IC50 value of approximately 19.56 µM . The study also reported that these derivatives induced apoptosis through mitochondrial pathways.

Antimicrobial Evaluation

Research conducted on related oxadiazole compounds showed strong bactericidal effects against Staphylococcus spp., with minimal cytotoxicity to normal cells (L929 cell line). This highlights the therapeutic potential for developing new antimicrobial agents based on the oxadiazole scaffold .

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-10-12(9-18-17(19-10)24-4)16-20-15(21-25-16)8-11-5-6-13(22-2)14(7-11)23-3/h5-7,9H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONNLXDWDNTTFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=NC(=NO2)CC3=CC(=C(C=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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